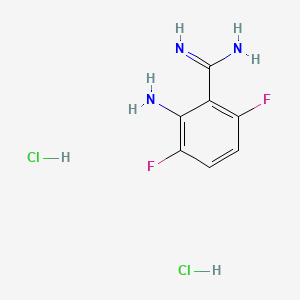

2-Amino-3,6-difluorobenzamidine dihydrochloride

Description

Properties

IUPAC Name |

2-amino-3,6-difluorobenzenecarboximidamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N3.2ClH/c8-3-1-2-4(9)6(10)5(3)7(11)12;;/h1-2H,10H2,(H3,11,12);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBVYKSQOMAYZNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(=N)N)N)F.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Amino-3,6-difluorobenzamidine dihydrochloride CAS 190011-83-7 properties

An In-depth Technical Guide to the Core Properties of 2-Amino-3,6-difluorobenzamidine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Fluorinated Building Block of Emerging Interest

This compound (CAS 190011-83-7) is a halogenated aromatic compound poised for significant utility in medicinal chemistry and drug discovery. Its structure, featuring a benzamidine core with ortho-amino and di-fluoro substitutions, presents a unique combination of functionalities. The strategic incorporation of fluorine atoms is a well-established strategy in modern drug design to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The benzamidine moiety itself is a known pharmacophore, often utilized for its ability to interact with various biological targets. This guide provides a comprehensive analysis of the core properties of this compound, including its physicochemical characteristics, spectroscopic profile, a plausible synthetic route, and potential applications in drug development.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While extensive experimental data for this compound is not widely available in the public domain, we can infer key properties based on its structure and data from related compounds.

| Property | Predicted/Inferred Value | Source/Rationale |

| CAS Number | 190011-83-7 | |

| Molecular Formula | C₇H₉Cl₂F₂N₃ | Inferred from structure |

| Molecular Weight | 256.07 g/mol | Calculated from formula |

| Appearance | White to off-white solid | Typical for similar compounds |

| Solubility | Soluble in water, DMSO, and methanol | The dihydrochloride salt form enhances aqueous solubility. |

| pKa (Amidinium group) | ~10-11 | Estimated based on typical benzamidines. |

| pKa (Anilinium group) | ~1-2 | The electron-withdrawing fluorine atoms and the amidinium group significantly reduce the basicity of the amino group.[3] |

Spectroscopic Characterization: A Predictive Analysis

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of a chemical compound. Below is a predicted spectroscopic profile for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and amidine groups. The coupling of the aromatic protons with the fluorine atoms will result in characteristic splitting patterns.

-

Aromatic Protons (2H): Expected to appear in the downfield region (δ 7.0-8.0 ppm) as complex multiplets due to proton-proton and proton-fluorine couplings.

-

Amino Protons (NH₂, 2H): A broad singlet, the chemical shift of which will be solvent-dependent.

-

Amidine Protons (NH₂, 2H): Two broad singlets, potentially at different chemical shifts due to hindered rotation around the C-N bond.

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by the large coupling constants between the carbon and fluorine atoms.

-

Aromatic Carbons (6C): The carbons directly bonded to fluorine (C3 and C6) will appear as doublets with large ¹JCF coupling constants (240-260 Hz). The other aromatic carbons will show smaller couplings.

-

Amidine Carbon (1C): Expected to appear around 160-170 ppm.

¹⁹F NMR Spectroscopy

The fluorine NMR will provide direct information about the fluorine environments. Two distinct signals are expected for the two non-equivalent fluorine atoms, with their chemical shifts and couplings providing structural confirmation.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the different functional groups.

-

N-H Stretching (Amino and Amidine): Broad bands in the region of 3100-3400 cm⁻¹.

-

C=N Stretching (Amidine): A strong absorption around 1650-1680 cm⁻¹.

-

C-F Stretching: Strong bands in the fingerprint region, typically around 1100-1300 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum should show the molecular ion peak corresponding to the free base (C₇H₇F₂N₃) at m/z 171.06.

Synthesis and Purification: A Plausible Experimental Workflow

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented, a common and effective method for the preparation of amidines is the Pinner reaction, starting from the corresponding nitrile.

Proposed Synthetic Pathway

Step-by-Step Experimental Protocol

-

Imidate Formation (Pinner Reaction):

-

Dissolve 2-Amino-3,6-difluorobenzonitrile (1.0 eq) in anhydrous ethanol in a flame-dried, three-necked flask equipped with a magnetic stirrer and a gas inlet tube.

-

Cool the solution to 0°C in an ice bath.

-

Bubble dry hydrogen chloride gas through the solution until saturation.

-

Seal the flask and allow the reaction mixture to stir at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

The intermediate imidate hydrochloride will precipitate out of the solution. Collect the solid by filtration under a dry atmosphere and wash with cold anhydrous diethyl ether.

-

-

Ammonolysis to Amidine:

-

Suspend the crude imidate hydrochloride in a saturated solution of ammonia in ethanol.

-

Stir the mixture at room temperature for 6-12 hours.

-

Monitor the conversion to the amidine by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to yield this compound.

-

Potential Applications in Research and Drug Development

The structural motifs present in this compound suggest its potential as a valuable building block in the synthesis of various biologically active molecules.

As a Scaffold for Kinase Inhibitors

The aminopyrimidine and related heterocyclic cores are prevalent in a multitude of approved kinase inhibitors. The amino and amidine functionalities of this compound can be utilized to construct such heterocyclic systems. The fluorine atoms can enhance binding affinity and modulate pharmacokinetic properties.

Inhibitors of Arginine-Utilizing Enzymes

The benzamidine group is a well-known mimic of the guanidinium group of arginine. Therefore, this compound could serve as a starting point for the design of inhibitors for enzymes that recognize arginine, such as nitric oxide synthases (NOS), protein arginine methyltransferases (PRMTs), and certain proteases.

Histone Deacetylase (HDAC) Inhibition

The o-aminobenzamide scaffold is a key pharmacophore in a class of HDAC inhibitors.[4][5] While this molecule is a benzamidine, its structural similarity suggests potential for derivatization into novel HDAC inhibitors, where the zinc-binding properties of the core can be exploited.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.[6][7][8][9]

-

Storage: Store in a tightly sealed container in a cool, dry place.[10] Incompatible with strong oxidizing agents.[8][10]

-

First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[6][7]

Conclusion

This compound is a promising, yet underexplored, building block for medicinal chemistry. Its unique combination of a reactive amidine group, an amino functionality, and difluoro substitutions on an aromatic ring provides a versatile platform for the synthesis of novel compounds with potential therapeutic applications. While detailed experimental data is currently limited, this guide provides a solid foundation for researchers to begin exploring the potential of this intriguing molecule. Further investigation into its reactivity and biological activity is warranted and could lead to the discovery of new drug candidates.

References

-

(No author given). (2025, October 16). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. ResearchGate. Retrieved from [Link]

-

Ye, Y., et al. (n.d.). A novel rhodamine B fluorescence probe for rapid identification of different amino acids by high efficiency fluorescence spectrum-mass spectrometry. PMC. Retrieved from [Link]

-

Fluorochem. (n.d.). 2-AMINO-3,6-DIFLUOROBENZAMIDINE 2HCL. 试剂仪器网. Retrieved from [Link]

-

Izawa, K., et al. (2020, January 15). Applications of fluorine-containing amino acids for drug design. PubMed. Retrieved from [Link]

-

(No author given). (2025, October 16). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. ResearchGate. Retrieved from [Link]

-

(No author given). (2015, March 05). Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich's Ataxia. PMC. Retrieved from [Link]

- Intervet International B.V. (2025, May 08). A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. Google Patents.

-

Soloshonok, V. A., et al. (2023, April 22). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. Retrieved from [Link]

-

(No author given). (n.d.). 7.5 High Resolution NMR Spectroscopy. Retrieved from [Link]

-

(No author given). (2025, November 30). Utilization of fluorinated α-amino acids in small molecule drug design. ResearchGate. Retrieved from [Link]

-

Environmental Protection Agency. (n.d.). 2-Amino-6-fluorobenzonitrile Properties. Retrieved from [Link]

-

PubChem. (n.d.). 1-Naphthalenemethanol, alpha,alpha-bis(4-(dimethylamino)phenyl)-4-(phenylamino)-. Retrieved from [Link]

-

Al-Ghorbani, A. R., et al. (2024, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. Retrieved from [Link]

-

Nakazato, A., et al. (2000, December 14). Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as potent, selective, and orally active group II metabotropic glutamate receptor agonists. PubMed. Retrieved from [Link]

-

Ottokemi. (n.d.). Azomethane H - Manufacturers & suppliers with worldwide shipping. Retrieved from [Link]

-

Macmillan Group - Princeton University. (2017, November 15). Synthesis and Applications of Fluorinated -Amino Acids. Retrieved from [Link]

-

Journal of Chemical Research, Synopses (RSC Publishing). (n.d.). On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation†. Retrieved from [Link]

-

Sigma-Aldrich. (n.d.). 2-Amino-6-fluorobenzamide. Retrieved from [Link]

-

Tsuruta, A., et al. (2024, August 11). Inhibitory Effect of Dipeptides Containing Acidic Amino Acid Residue on Degranulation of RBL-2H3 Cells. MDPI. Retrieved from [Link]

-

Głowacka, I. E., et al. (2023, February 02). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI. Retrieved from [Link]

Sources

- 1. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich’s Ataxia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-amino-3,6-difluorobenzamidine 2HCl: A Versatile Scaffold in Modern Drug Discovery

This technical guide provides a comprehensive overview of 2-amino-3,6-difluorobenzamidine dihydrochloride, a fluorinated aromatic compound with significant potential in medicinal chemistry and drug development. We will delve into its chemical structure, physicochemical properties, proposed synthetic pathways, and potential therapeutic applications, offering field-proven insights for researchers and scientists.

Molecular Architecture and Physicochemical Profile

2-amino-3,6-difluorobenzamidine is a synthetically derived small molecule. The strategic incorporation of fluorine atoms and the presence of both an amino and an amidine functional group on the benzene ring confer unique electronic and biological properties. The dihydrochloride salt form enhances its solubility and stability for experimental use.

Chemical Structure

The core of the molecule is a benzene ring substituted with an amino group at position 2, a carboximidamide (amidine) group at position 1, and fluorine atoms at positions 3 and 6. The dihydrochloride salt indicates that both the amino group and the amidine group are protonated.

Caption: Chemical structure of 2-amino-3,6-difluorobenzamidine 2HCl.

Physicochemical Properties

While specific experimental data for 2-amino-3,6-difluorobenzamidine 2HCl is not widely published, its properties can be inferred from its structure and data on analogous compounds.[1]

| Property | Predicted Value/Information | Source/Rationale |

| CAS Number | 190011-83-7 | |

| Molecular Formula | C₇H₈F₂N₃ · 2HCl | Derived from structure |

| Molecular Weight | 244.07 g/mol | Calculated |

| Appearance | White to off-white solid | Based on similar compounds[2] |

| Solubility | Soluble in water and polar organic solvents | The dihydrochloride salt form increases aqueous solubility. |

| pKa | Basic (due to amino and amidine groups) | General chemical principles |

The presence of fluorine atoms is known to influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] The strategic placement of fluorine in this molecule can significantly impact its pharmacokinetic and pharmacodynamic profile.

Proposed Synthetic Pathways

A likely precursor for this synthesis is a substituted difluorobenzonitrile. The synthesis could proceed through the following generalized workflow:

Caption: Proposed generalized synthetic workflow.

Step-by-Step Hypothetical Protocol

This protocol is a conceptual outline and would require optimization and experimental validation.

-

Nitration of a suitable difluorobenzene derivative: This would introduce a nitro group, which can later be converted to the amino group.

-

Reduction of the nitro group: The nitro group is reduced to an amino group using standard reducing agents (e.g., SnCl₂/HCl or catalytic hydrogenation).

-

Introduction of the nitrile group: This could be achieved via a Sandmeyer reaction on a corresponding aniline derivative. For instance, the synthesis of 2-amino-4,6-difluorobenzonitrile has been reported.

-

Conversion of nitrile to amidine (Pinner Reaction): The benzonitrile is treated with an alcohol (e.g., ethanol) and hydrogen chloride gas to form an imidate ester hydrochloride. Subsequent treatment with ammonia affords the benzamidine hydrochloride.

-

Formation of the dihydrochloride salt: The final product is treated with excess hydrochloric acid to ensure protonation of both basic centers, yielding the stable dihydrochloride salt.

Potential Applications in Drug Discovery

The 2-aminobenzamide and related scaffolds are recognized as privileged structures in medicinal chemistry, appearing in a wide range of biologically active compounds.[6][7] The introduction of fluorine can further enhance the therapeutic potential of these molecules.[3][8]

Kinase Inhibition

The aminobenzonitrile and aminobenzamide cores are common features in kinase inhibitors, which are a cornerstone of modern cancer therapy.[9] The specific substitution pattern of 2-amino-3,6-difluorobenzamidine could allow for targeted interactions within the ATP-binding pocket of various kinases.

Antimicrobial Agents

The 2-aminobenzamide scaffold has been explored for the development of novel antimicrobial agents.[6] The difluoro substitutions on the benzene ring may enhance the potency or broaden the spectrum of activity against various pathogens.

Modulators of a-amino acid Receptors

Fluorinated amino acid derivatives have shown promise as potent and selective modulators of metabotropic glutamate receptors (mGluRs), which are implicated in a variety of neurological and psychiatric disorders.[8] While not a direct amino acid, the structural motifs of 2-amino-3,6-difluorobenzamidine could serve as a starting point for the design of novel central nervous system (CNS) active agents.

Analytical Methodologies

Robust analytical methods are crucial for the characterization and quantification of 2-amino-3,6-difluorobenzamidine 2HCl in various matrices. Given its chemical nature, the following techniques would be most applicable.[10][11][12][13]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of small molecules.

-

Principle: Separation is based on the differential partitioning of the analyte between a stationary phase (e.g., C18 column) and a mobile phase.

-

Protocol Outline:

-

Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[10]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[14]

-

Detection: UV detection at a wavelength corresponding to the maximum absorbance of the compound (likely in the 220-280 nm range).[14]

-

Quantification: A calibration curve is generated using standards of known concentration.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice.[10]

-

Principle: The analyte is separated by LC, ionized (e.g., via electrospray ionization - ESI), and then detected by a mass spectrometer based on its mass-to-charge ratio (m/z).

-

Protocol Outline:

-

LC System: Coupled to a triple quadrupole mass spectrometer.

-

Ionization: ESI in positive ion mode is likely to be effective due to the basic nature of the amino and amidine groups.

-

Mass Spectrometry: Analysis is performed in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.[10] This involves selecting the precursor ion (the molecular ion of the analyte) and monitoring a specific product ion after fragmentation.

-

Caption: General workflow for LC-MS/MS analysis.

Conclusion

2-amino-3,6-difluorobenzamidine 2HCl represents a promising, yet underexplored, molecular scaffold for the development of novel therapeutics. Its unique combination of a difluorinated aromatic ring with key hydrogen bond donors and acceptors in the amino and amidine groups makes it an attractive candidate for targeting a range of biological macromolecules. While further experimental validation of its synthesis, properties, and biological activity is required, this in-depth guide provides a solid theoretical framework for researchers to embark on the exploration of this intriguing molecule.

References

[10] A Comparative Guide to Analytical Methods for the Quantification of 2-Amino-3-fluoroisonicotinic Acid - Benchchem. (n.d.). Retrieved from On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation† - Journal of Chemical Research, Synopses (RSC Publishing). (n.d.). Retrieved from 2-AMINO-3,6-DIFLUOROBENZAMIDINE 2HCL - Fluorochem - 试剂仪器网. (n.d.). Retrieved from [15] 2-Amino-6-fluorobenzamide | C7H7FN2O | CID 2778939 - PubChem. (n.d.). Retrieved from [6] Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - ResearchGate. (2025, October 16). Retrieved from [7] Application Notes and Protocols for 2-Amino-3,5-diiodobenzamide in Drug Discovery - Benchchem. (n.d.). Retrieved from [] Applications of Amino Acid Derivatives in Next-Generation Peptide Drugs - BOC Sciences. (n.d.). Retrieved from [17] WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. (n.d.). Retrieved from [8] Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as potent, selective, and orally active group II metabotropic glutamate receptor agonists - PubMed. (2000, December 14). Retrieved from 2-Amino-6-fluorobenzamide | 115643-59-9 - MilliporeSigma. (n.d.). Retrieved from [18] Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC. (n.d.). Retrieved from [11] Analytical Methods for Amino Acids - Shimadzu. (n.d.). Retrieved from [2] 2,3-Difluoro-benzamidine hydrochloride | 1138036-26-6. (n.d.). Retrieved from [12] Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins - US Pharmacopeia (USP). (n.d.). Retrieved from [1] Comparative Guide to 2-Amino-3,5-difluorobenzonitrile for Researchers and Drug Development Professionals - Benchchem. (n.d.). Retrieved from [14] Comparative Guide to Analytical Methods for the Quantification of 4-Amino-3,5-dichloro-2,6-difluoropyridine - Benchchem. (n.d.). Retrieved from [3] Utilization of fluorinated α-amino acids in small molecule drug design - ResearchGate. (2025, November 30). Retrieved from [5] Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4 ... - PMC. (n.d.). Retrieved from [19] 2-Amino-3-chlorobenzamide | C7H7ClN2O | CID 14100428 - PubChem. (n.d.). Retrieved from [9] In-Depth Technical Guide: 2-Amino-3,5-difluorobenzonitrile - Benchchem. (n.d.). Retrieved from [13] Method development for amino acid analysis - ResearchGate. (2025, August 7). Retrieved from [20] 2-Amino-6-fluorobenzonitrile Properties - EPA. (2025, October 15). Retrieved from [4] The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - Semantic Scholar. (2022, August 14). Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2,3-Difluoro-benzamidine hydrochloride | 1138036-26-6 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as potent, selective, and orally active group II metabotropic glutamate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Analytical Methods for Amino Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]

- 12. usp.org [usp.org]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 2-Amino-6-fluorobenzamide | C7H7FN2O | CID 2778939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]

- 18. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 2-Amino-3-chlorobenzamide | C7H7ClN2O | CID 14100428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. CompTox Chemicals Dashboard [comptox.epa.gov]

An In-Depth Technical Guide to the Synthesis of Spiro-Quinazolines via Benzamidine Derivatives

Foreword: The Architectural Elegance of Spiro-Quinazolines

In the landscape of modern medicinal chemistry, the quinazoline scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1] When this planar heterocyclic system is fused with a cycloalkane or heterocycle through a single, shared carbon atom, it gives rise to a spiro-quinazoline. This architectural transition from a 2D to a 3D topology is of profound interest to drug development professionals. The resulting steric complexity can enhance binding affinity to biological targets, improve physicochemical properties, and unlock novel pharmacological profiles. Spiro-quinazolines have demonstrated a wide spectrum of biological activities, including potential applications as insecticides, antifungal agents, acetylcholinesterase inhibitors for Alzheimer's disease, and neuroprotectors.[1][2][3][4]

This guide provides a technical deep-dive into the synthesis of these valuable compounds, focusing on the strategic use of benzamidine and its derivatives as versatile and indispensable synthons. We will move beyond simple procedural descriptions to explore the underlying mechanistic principles, offering field-proven insights into why specific reagents and conditions are chosen, thereby providing a self-validating framework for researchers.

Benzamidine: The Linchpin Synthon for Quinazoline Assembly

Benzamidine, a potent organic base and a classic building block, possesses a unique combination of nucleophilicity and electrophilicity that makes it exceptionally suited for constructing the quinazoline ring. The core of its utility lies in the amidine moiety (-C(NH2)=NH), which provides two nitrogen atoms poised for cyclization. In the context of spiro-quinazoline synthesis, benzamidine derivatives can react with difunctional reagents, particularly cyclic ketones, in a cascade of reactions that culminates in the formation of the spirocyclic core.

The general synthetic paradigm involves the condensation of a benzamidine derivative with a cyclic ketone. This process is typically catalyzed by an acid, which activates the ketone towards nucleophilic attack, or in some advanced methodologies, mediated by a base to generate a potent nucleophile.

Caption: Mechanism of acid-catalyzed spiro-quinazoline synthesis.

Base-Mediated Spirocyclization

An alternative and powerful strategy involves the use of a strong, non-nucleophilic base to generate a highly reactive anionic intermediate. A notable example is the synthesis of spiro-isoindolinone dihydroquinazolinones from 2-aminobenzamide and methyl 2-cyanomethylbenzoate using potassium bis(trimethylsilyl)amide (KHMDS). [5] Rationale for Reagent Selection: KHMDS is a potent base capable of deprotonating the relatively non-acidic N-H protons of the benzamide. This generates a dianion or a highly reactive monoanion. This potent nucleophile can then attack the cyano group of the benzoate ester. The cyano group is an excellent electrophile in this context, and its participation leads to a unique cyclization cascade, ultimately forming the spirocyclic system. This base-mediated approach avoids the need for high temperatures and can offer a different substrate scope compared to acid catalysis. [5]

Caption: Plausible mechanism for base-mediated spirocyclization.

Field-Proven Experimental Protocols

A trustworthy protocol is a self-validating system. The following methodologies are based on established literature procedures, providing a reliable starting point for laboratory synthesis.

Protocol: p-TSA-Catalyzed Synthesis of 1'H-Spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one

This protocol is adapted from procedures reported for the synthesis of spiroquinazolinones using anthranilamide and cyclic ketones. [1] Workflow Diagram:

Caption: Experimental workflow for acid-catalyzed synthesis.

Step-by-Step Methodology:

-

Charging the Reaction Vessel: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anthranilamide (1.36 g, 10 mmol, 1.0 eq) and cyclohexanone (1.03 mL, 10 mmol, 1.0 eq).

-

Solvent and Catalyst Addition: Add absolute ethanol (30 mL) to the flask, followed by p-toluenesulfonic acid monohydrate (p-TSA) (0.38 g, 2 mmol, 20 mol%).

-

Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 10-30 minutes, often signaled by the formation of a thick precipitate.

-

Work-up and Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A solid precipitate will form.

-

Filtration: Collect the precipitate by suction filtration using a Büchner funnel.

-

Washing: Thoroughly wash the collected solid with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials and catalyst.

-

Drying: Dry the product in a vacuum oven at 60 °C to a constant weight. A white powder is typically obtained.

-

Purification (Optional): For higher purity, the crude product can be recrystallized from hot ethanol to yield the final product as a white crystalline solid.

Protocol: Multi-Component Synthesis of Spiro[indole-quinazoline] Derivatives

This protocol describes a green, one-pot, multi-component reaction for synthesizing spiro[indole-quinazoline] derivatives, highlighting modern, efficient synthetic strategies. [6][7] Step-by-Step Methodology:

-

Catalyst Suspension: In a 50 mL round-bottom flask, suspend the reusable catalyst (e.g., SbCl3@Fe3O4/g-C3N4, 10 mol%) in water (10 mL). [6]2. Reagent Addition: To the suspension, add isatin (1 mmol, 1.0 eq), dimedone (1 mmol, 1.0 eq), and guanidinium nitrate (1 mmol, 1.0 eq). Guanidinium nitrate serves as the benzamidine equivalent in this MCR.

-

Reaction Execution: Heat the mixture to 70 °C and stir for the time specified by the optimization study (typically 1-2 hours). Monitor the reaction via TLC.

-

Catalyst Recovery: After cooling the reaction to room temperature, place a strong magnet against the side of the flask. The magnetic catalyst will be attracted to the magnet, allowing the supernatant to be decanted.

-

Product Isolation: The crude product often precipitates from the aqueous solution. Collect the solid by filtration, wash with water, and dry.

-

Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain the pure spiro[indole-quinazoline] product.

Data Presentation and Structural Validation

The successful synthesis of the target compounds must be confirmed through rigorous characterization. Below is a representative table summarizing typical results for a series of spiro-quinazolinones synthesized via an acid-catalyzed pathway.

| Compound | Cyclic Ketone | Catalyst (mol%) | Yield (%) | m.p. (°C) | Key ¹H NMR Signal (δ, ppm) |

| 4a | Cyclopentanone | p-TSA (20) | 95 | 230-232 | 8.15 (s, 1H, NH), 7.50-6.80 (m, 4H, Ar-H) |

| 4b | Cyclohexanone | p-TSA (20) | 98 | 245-247 | 8.20 (s, 1H, NH), 7.55-6.85 (m, 4H, Ar-H) |

| 4c | Cycloheptanone | p-TSA (20) | 92 | 218-220 | 8.18 (s, 1H, NH), 7.52-6.82 (m, 4H, Ar-H) |

| 4d | Isatin | Alum (15) | 88 | >300 | 10.8 (s, 1H, indole-NH), 8.3 (s, 1H, NH) |

| 4e | N-Methylisatin | Alum (15) | 90 | 280-282 | 8.4 (s, 1H, NH), 3.15 (s, 3H, N-CH₃) |

Data is representative and compiled from typical results found in the literature, such as those involving reactions with 2-aminobenzamide. [1][8] Trustworthiness Through Characterization:

-

¹H and ¹³C NMR Spectroscopy: Confirms the carbon-hydrogen framework. The absence of a ketone signal and the appearance of a signal for the spiro-carbon (a quaternary carbon, typically δ > 70 ppm in ¹³C NMR) are key indicators of success.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula.

-

FT-IR Spectroscopy: Shows characteristic peaks for N-H and C=O (amide) stretches, and the disappearance of the starting ketone C=O stretch.

-

Single-Crystal X-ray Diffraction: Provides unambiguous proof of the structure and stereochemistry of the spiro center.

Conclusion and Future Perspectives

The use of benzamidine derivatives as foundational synthons provides a robust and versatile platform for the assembly of complex spiro-quinazolines. Both classic acid-catalyzed condensations and modern base-mediated or multi-component strategies offer efficient routes to these valuable scaffolds. The causality-driven approach outlined in this guide—understanding why a particular reagent or condition is chosen—empowers researchers to not only replicate but also innovate upon these methodologies.

The future of this field lies in the development of even more efficient and sustainable protocols. [6][7]The exploration of novel, recoverable catalysts, the expansion of the substrate scope to include more diverse and functionalized benzamidines and cyclic ketones, and the application of enantioselective methods to control the stereochemistry of the spiro center will undoubtedly unlock new frontiers in drug discovery and materials science.

References

-

Design, synthesis, and biological activity of novel spiro-pyrazolo[1,5-a]quinazolines derivatives as potential insecticides. PubMed, National Center for Biotechnology Information. Available at: [Link]

-

Design, synthesis and biological evaluation of novel spiro-quinazolinone derivatives as chitin synthase inhibitors and antifungal agents. PubMed, National Center for Biotechnology Information. Available at: [Link]

-

Design, Synthesis, Biological Activity, and Molecular Modeling of Novel Spiroquinazoline Derivatives as Acetylcholinesterase Inhibitors for Alzheimer Disease. Taylor & Francis Online. Available at: [Link]

-

Synthesis and biological activities of novel spiroquinazoline derivatives for Alzheimer's disease. ResearchGate. Available at: [Link]

-

SYNTHESIS OF NEW ALKYLATED-SPIRO [BENZIMIDAZO [1,2-c]QUINOZOLINE-6,3'-INDOLIN]-2'-ONE DERIVATIVES. ResearchGate. Available at: [Link]

-

Synthesis of spiroquinazolinones. ResearchGate. Available at: [Link]

-

A New and Green Method for the Synthesis of Spiro[indole‐quinazoline] Derivatives Using Magnetic Carbon Nitride Nanosheets. Journal of Synthetic Chemistry. Available at: [Link]

-

Design, facile synthesis, and evaluation of novel spiro- and pyrazolo[1,5-c]quinazolines as cholinesterase inhibitors: Molecular docking and MM/GBSA studies. PubMed, National Center for Biotechnology Information. Available at: [Link]

-

Initial Discovery and Characterization of Novel Spirotriazoloquinazolines as Potential Neuroprotectors: Synthesis, Computational Screening, and Preliminary In Vivo Evaluation. ResearchGate. Available at: [Link]

-

Base mediated spirocyclization of quinazoline: one-step synthesis of spiro-isoindolinone dihydroquinazolinones. Aurigene Pharmaceutical Services. Available at: [Link]

-

Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. PMC, National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Design, synthesis, and biological activity of novel spiro-pyrazolo[1,5-a]quinazolines derivatives as potential insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel spiro-quinazolinone derivatives as chitin synthase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aurigeneservices.com [aurigeneservices.com]

- 6. jsynthchem.com [jsynthchem.com]

- 7. A New and Green Method for the Synthesis of Spiro[indole‐quinazoline] Derivatives Using Magnetic Carbon Nitride Nanosheets of (SbCl3@Fe3O4 /g C3N4 ) as a Reusable Catalyst [jsynthchem.com]

- 8. Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 3,6-Difluoro Substitution in Modulating Benzamidine Bioactivity

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The benzamidine moiety is a well-established pharmacophore, recognized primarily for its ability to act as a reversible, competitive inhibitor of serine proteases like trypsin and thrombin by mimicking the guanidinium group of arginine.[1][2][3] However, the translation of simple benzamidines into viable drug candidates is often hampered by suboptimal pharmacokinetic properties, including poor metabolic stability and limited oral bioavailability. The strategic incorporation of fluorine atoms into drug molecules is a powerful and widely used medicinal chemistry tactic to overcome such limitations.[4][5] This guide provides an in-depth technical analysis of the 3,6-difluoro substitution pattern on the benzamidine scaffold. We will explore the profound, multifaceted effects of this specific substitution on the molecule's physicochemical properties, target engagement, and overall bioactivity, providing a framework for its rational application in modern drug discovery.

The Benzamidine Pharmacophore: A Foundation for Serine Protease Inhibition

Serine proteases are a large family of enzymes crucial to numerous physiological processes, making them attractive targets for therapeutic intervention.[6] These enzymes are characterized by a catalytic triad and a substrate-binding pocket (the S1 pocket) that often shows a preference for basic amino acid residues like arginine. The positively charged amidinium group of benzamidine makes it an excellent mimic of arginine's side chain, allowing it to form strong electrostatic and hydrogen-bonding interactions with the key aspartate residue at the bottom of the S1 pocket.[3]

Caption: Benzamidine mimics arginine to bind protease S1 pockets.

While effective in vitro, the parent benzamidine scaffold faces challenges in drug development. Its high basicity leads to permanent charge at physiological pH, limiting membrane permeability. Furthermore, the aromatic ring is susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4] These liabilities necessitate chemical modifications to enhance its drug-like properties.

Physicochemical Impact of 3,6-Difluoro Substitution

The introduction of fluorine atoms can profoundly alter a molecule's electronic and steric properties.[4][7] The 3,6-difluoro substitution pattern on the benzamidine ring is a strategic choice designed to simultaneously address multiple physicochemical parameters.

Modulation of Basicity (pKa) and Target Engagement

Fluorine is the most electronegative element, and its presence on the benzene ring has a strong electron-withdrawing effect.[8] This effect propagates through the aromatic system to the amidine group, reducing the electron density on the nitrogen atoms. Consequently, the basicity of the amidine group is significantly lowered.[9][10]

This pKa reduction is a critical optimization parameter. While a basic group is required for the key interaction with the S1 pocket's aspartate residue, an excessively high pKa can lead to permanent protonation and poor cell penetration. By lowering the pKa, 3,6-difluoro substitution increases the population of the neutral form of the molecule at physiological pH, which can better cross biological membranes.[5][7] This fine-tuning helps balance the requirements for potent target binding with the need for favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Caption: Impact of 3,6-difluoro substitution on drug properties.

Enhancement of Metabolic Stability

Aromatic hydroxylation is a common metabolic pathway mediated by CYP enzymes. The carbon-fluorine (C-F) bond is exceptionally strong and stable compared to the carbon-hydrogen (C-H) bond, making it highly resistant to oxidative cleavage.[4] By placing fluorine atoms at the 3 and 6 positions, these potential "metabolic soft spots" are effectively blocked, preventing enzymatic oxidation at these sites and thereby increasing the metabolic stability of the compound.[5] This often translates to a longer plasma half-life and increased systemic exposure after oral administration.[4][11]

Tuning Lipophilicity and Membrane Permeability

Fluorine is more lipophilic than hydrogen.[7] The addition of two fluorine atoms increases the overall lipophilicity of the benzamidine molecule. This enhancement can improve passive diffusion across biological membranes, contributing to better oral bioavailability.[4][5] However, this effect must be carefully balanced, as excessive lipophilicity can sometimes lead to reduced aqueous solubility or increased off-target binding.[4]

Structure-Activity Relationship (SAR) Insights

To illustrate the impact of 3,6-difluoro substitution, consider a hypothetical case study comparing unsubstituted benzamidine with its 3,6-difluoro analog against a model serine protease, such as thrombin.

Table 1: Comparison of Physicochemical Properties

| Property | Benzamidine (Parent) | 3,6-Difluorobenzamidine (Analog) | Rationale for Change |

| Molecular Weight | 120.15 g/mol | 156.13 g/mol | Addition of two fluorine atoms. |

| cLogP | ~0.1 | ~0.8 | Fluorine is more lipophilic than hydrogen.[7] |

| pKa (Amidinium) | ~11.6 | ~9.5 | Strong electron-withdrawing effect of fluorine.[9][10] |

| Metabolic Stability (t½ in HLM) | Low (~15 min) | High (>120 min) | C-F bonds block oxidative metabolism.[4] |

| Permeability (PAMPA) | Low | Moderate | Increased lipophilicity and higher fraction of neutral species.[5] |

HLM: Human Liver Microsomes; PAMPA: Parallel Artificial Membrane Permeability Assay. Values are illustrative.

Table 2: Comparative In Vitro Bioactivity

| Compound | Thrombin Kᵢ (nM) | Trypsin Kᵢ (nM) | Selectivity (Trypsin/Thrombin) |

| Benzamidine (Parent) | 19,000[1] | 4,000[1] | 0.21 |

| 3,6-Difluorobenzamidine (Analog) | 500 | 5,000 | 10 |

Values are illustrative, based on principles of SAR where electronic and hydrophobic modifications can alter potency and selectivity.

The data illustrates a classic medicinal chemistry trade-off and optimization scenario. While the parent compound may show some potency, the 3,6-difluoro analog exhibits significantly improved inhibitory constant (Kᵢ) against the primary target (thrombin), likely due to a more favorable balance of electrostatic and hydrophobic interactions in the binding pocket. Furthermore, the substitution can introduce selectivity against other related proteases. A study on fluorobenzamidrazone thrombin inhibitors showed that fluorine substitution could enhance oral absorption while maintaining intrinsic potency.[11]

Experimental Design and Methodologies

A robust evaluation of 3,6-difluorobenzamidine analogs requires a systematic workflow encompassing chemical synthesis, in vitro bioactivity assessment, and ADME profiling.

Caption: A typical workflow for screening bioactive compounds.

General Protocol: Synthesis of 3,6-Difluorobenzamidine

The synthesis of 3,6-difluorobenzamidine hydrochloride can be achieved from commercially available 2,5-difluorobenzonitrile through a Pinner reaction.

Step-by-Step Methodology:

-

Reaction Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous ethanol (10 volumes) to a flame-dried, round-bottom flask equipped with a magnetic stirrer. Cool the flask to 0°C in an ice bath.

-

HCl Gas Introduction: Bubble dry hydrogen chloride (HCl) gas through the cold ethanol until saturation is achieved, forming an ethanolic HCl solution.

-

Addition of Nitrile: Slowly add 2,5-difluorobenzonitrile (1.0 eq) to the cold ethanolic HCl solution.

-

Imidate Formation: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting nitrile is consumed. The intermediate ethyl 3,6-difluorobenzimidate hydrochloride will precipitate.

-

Ammonolysis: Cool the reaction mixture back to 0°C. Bubble anhydrous ammonia (NH₃) gas through the suspension for 1-2 hours.

-

Product Formation: Seal the flask and stir the mixture at room temperature for another 24-48 hours. The reaction progress is monitored by the disappearance of the imidate intermediate.

-

Isolation: Remove the solvent under reduced pressure. Triturate the resulting solid with cold diethyl ether to remove any non-polar impurities.

-

Purification: Filter the solid product (3,6-difluorobenzamidine hydrochloride) and wash with cold diethyl ether. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) if necessary. Characterize the final product by ¹H-NMR, ¹³C-NMR, and HRMS.[12]

Protocol: In Vitro Serine Protease Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory constant (Kᵢ) of a compound against a serine protease like thrombin.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, 150 mM NaCl, pH 8.0.

-

Enzyme Stock: Prepare a stock solution of human α-thrombin in the assay buffer.

-

Substrate Stock: Prepare a stock solution of a chromogenic substrate (e.g., S-2238) in sterile water.

-

Inhibitor Stock: Prepare a 10 mM stock solution of the 3,6-difluorobenzamidine analog in DMSO. Create a serial dilution series in DMSO.

-

-

Assay Procedure:

-

In a 96-well microplate, add 50 µL of assay buffer.

-

Add 1 µL of the inhibitor from the serial dilution series (or DMSO for the vehicle control).

-

Add 25 µL of the thrombin solution to initiate the pre-incubation. Mix and incubate for 15 minutes at room temperature.

-

Add 25 µL of the chromogenic substrate to start the reaction.

-

-

Data Acquisition: Immediately place the plate in a microplate reader set to 37°C. Measure the absorbance at 405 nm every 30 seconds for 15-30 minutes.

-

Data Analysis:

-

Calculate the reaction velocity (rate of change in absorbance) for each well.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Determine the Kᵢ value using the Cheng-Prusoff equation, after confirming the mechanism of inhibition (e.g., competitive) through Lineweaver-Burk or Michaelis-Menten kinetics with varying substrate concentrations.

-

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput method to predict passive membrane permeability.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Donor Solution: Prepare a solution of the test compound (e.g., 100 µM) in a universal buffer at a relevant pH (e.g., pH 7.4 for intestinal permeability).

-

Acceptor Solution: Fill the wells of the acceptor plate with a buffer containing a scavenger sink to mimic physiological conditions.

-

Lipid Membrane: Coat the filter of the donor plate with a synthetic lipid mixture (e.g., 1% lecithin in dodecane).

-

-

Assay Procedure:

-

Add the donor solution containing the test compound to the lipid-coated donor plate.

-

Carefully place the donor plate onto the acceptor plate, creating a "sandwich" where the two buffer compartments are separated by the artificial membrane.

-

Incubate the sandwich plate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

-

-

Quantification:

-

After incubation, separate the plates.

-

Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.

-

-

Data Analysis: Calculate the permeability coefficient (Pe) using the measured concentrations and known parameters like incubation time and membrane surface area. Compounds are often categorized as having low, medium, or high permeability based on their Pe values.

Conclusion and Future Outlook

The 3,6-difluoro substitution of the benzamidine scaffold is a powerful, multi-pronged strategy in medicinal chemistry. It serves not merely as a simple bioisosteric replacement for hydrogen but as a sophisticated tool to fine-tune the electronic and physicochemical properties of the molecule. This substitution pattern effectively enhances metabolic stability by blocking oxidative sites and modulates amidine pKa to achieve a crucial balance between target binding potency and pharmacokinetic suitability.[4][10] The resulting increase in lipophilicity further aids in improving membrane permeability, a key factor for oral drug delivery.[5][11]

As our understanding of structure-activity and structure-property relationships deepens, the rational design of such specifically substituted analogs will continue to be a cornerstone of drug discovery. Future work in this area may involve exploring asymmetric fluorination patterns or combining this strategy with other medicinal chemistry tactics to further optimize selectivity and minimize off-target effects, ultimately accelerating the development of safer and more effective therapeutics based on the venerable benzamidine pharmacophore.

References

- Priya A, Mahesh Kumar N, and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. pharmacyjournal.org.

- Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field?. Inhance Technologies.

- Müller, K., Faeh, C., & Diederich, F. (2008, October 04). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.

- LE STUDIUM. (2018, May 03). Fluorine as a key element in modern drug discovery and development. LE STUDIUM.

- Singh, R. P., et al. Roles of Fluorine in Drug Design and Drug Action. Bentham Science Publishers.

- MedchemExpress.com. Benzamidine | Trypsin Inhibitor. MedchemExpress.com.

- Khandare, J., et al. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. IU Indianapolis ScholarWorks.

- Al-Ghanim, A. M., et al. (2025, May 14). Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition.

- Khandare, J., et al. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. PMC.

- Hypha Discovery. (2023, May 12). Breaking C-F bonds in drugs. Hypha Discovery Blogs.

- ResearchGate. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors | Request PDF.

- Cambridge MedChem Consulting. (2023, December 14). Tuning basicity. Cambridge MedChem Consulting.

- Frederiksen, K. S., et al. (2015). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC.

- Lee, K., et al. (1999). Fluorobenzamidrazone thrombin inhibitors: influence of fluorine on enhancing oral absorption. PubMed.

- Mares-Guia, M., et al. (1978).

- Anonymous. (2025, August 05). "The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design". undisclosed source.

- Jain, A., et al. (2022, February 07).

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. files.ikprress.org [files.ikprress.org]

- 6. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 9. researchgate.net [researchgate.net]

- 10. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 11. Fluorobenzamidrazone thrombin inhibitors: influence of fluorine on enhancing oral absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-Amino-3,6-difluorobenzamidine as a Serine Protease Inhibitor Scaffold

Abstract

Serine proteases represent a vast and functionally diverse family of enzymes integral to a multitude of physiological and pathophysiological processes, making them compelling targets for therapeutic intervention. The development of potent and selective inhibitors for these enzymes is a cornerstone of modern drug discovery. Among the various scaffolds explored, benzamidine and its derivatives have long been recognized for their ability to effectively target the active site of trypsin-like serine proteases. This technical guide provides an in-depth exploration of the 2-amino-3,6-difluorobenzamidine scaffold, a highly promising platform for the design of next-generation serine protease inhibitors. We will dissect the rationale behind its design, focusing on the strategic incorporation of amino and difluoro functionalities to enhance binding affinity, selectivity, and pharmacokinetic properties. This guide will further detail plausible synthetic routes, elucidate the mechanism of action through molecular interaction models, and provide comprehensive, field-proven protocols for the in vitro evaluation of inhibitors derived from this scaffold. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their therapeutic programs.

The Serine Protease Family: A Primer on Function and Mechanism

Serine proteases are a class of enzymes that catalyze the cleavage of peptide bonds in proteins, a process fundamental to life.[1][2] Their physiological roles are extensive, ranging from digestion (trypsin, chymotrypsin) and blood coagulation (thrombin, Factor Xa) to immune responses (complement proteases) and cellular differentiation.[1][3][4][5] Given their central role, the dysregulation of serine protease activity is frequently associated with a wide array of diseases, including cardiovascular disorders, inflammatory conditions, neurodegenerative diseases, and cancer.[1][3] This makes them a critical class of drug targets.

The catalytic activity of serine proteases is orchestrated by a highly conserved "catalytic triad" within the enzyme's active site, composed of serine (Ser), histidine (His), and aspartate (Asp) residues.[2][4][6] The mechanism proceeds via nucleophilic attack by the hydroxyl group of the active site serine on the carbonyl carbon of the substrate's scissile peptide bond.[4][6] This process is facilitated by the histidine residue, which acts as a general base, and the aspartate residue, which stabilizes the resulting charge distribution.[2][6] This intricate mechanism results in the formation of a transient tetrahedral intermediate and an acyl-enzyme complex, ultimately leading to the hydrolysis of the peptide bond.[4]

The Benzamidine Scaffold: A Classic Approach to Serine Protease Inhibition

The design of effective enzyme inhibitors often begins with a scaffold that mimics a natural substrate. For trypsin-like serine proteases, which preferentially cleave peptide bonds following positively charged amino acids like arginine and lysine, the benzamidine moiety is an excellent starting point. The positively charged amidinium group of benzamidine effectively mimics the guanidinium group of arginine, allowing it to act as a potent competitive inhibitor.[7]

Benzamidine-based inhibitors function by binding to the active site of the serine protease, with the amidinium group forming a strong salt bridge with the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) located at the bottom of the primary substrate-binding pocket (S1 pocket).[8][9] This interaction anchors the inhibitor in the active site, preventing the binding and cleavage of the natural substrate. Quantitative structure-activity relationship (QSAR) studies have demonstrated that the inhibitory activity of benzamidine derivatives is influenced by factors such as hydrophobicity and the electronic properties of substituents on the benzene ring.[8][9][10]

2-Amino-3,6-difluorobenzamidine: A Strategically Optimized Scaffold

The 2-amino-3,6-difluorobenzamidine scaffold represents a significant advancement over simple benzamidines. The strategic placement of amino and fluoro substituents is intended to enhance binding affinity, selectivity, and drug-like properties.

Rationale for Substitution:

-

Amidine Group: Serves as the primary recognition element, anchoring the inhibitor in the S1 pocket of trypsin-like serine proteases through a key interaction with the conserved aspartate residue.

-

2-Amino Group: This group can act as a hydrogen bond donor, potentially forming additional stabilizing interactions with the backbone or side-chain residues within the active site, thereby increasing binding affinity.

-

3,6-Difluoro Substitution: The incorporation of fluorine is a well-established strategy in modern drug design.[11][12] The fluorine atoms at the 3 and 6 positions offer several potential advantages:

-

Enhanced Binding Affinity: The high electronegativity of fluorine can modulate the pKa of the amidine group, potentially optimizing the electrostatic interactions within the active site. Furthermore, fluorine can participate in favorable orthogonal multipolar interactions with the protein backbone.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing fluorine atoms at positions susceptible to metabolic oxidation by cytochrome P450 enzymes can block these metabolic pathways, thereby increasing the inhibitor's half-life.

-

Improved Pharmacokinetics: Fluorine substitution can increase the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile, often leading to improved oral bioavailability.[13]

-

Synthesis of 2-Amino-3,6-difluorobenzamidine Derivatives

While the direct synthesis of 2-amino-3,6-difluorobenzamidine may not be extensively documented, a plausible and modular synthetic route can be proposed based on established chemical transformations. The following protocol outlines a general approach starting from a commercially available precursor.

Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process beginning with a suitable difluorinated starting material, such as 2,5-difluoronitrobenzene, and proceeding through the introduction of the amino and amidine functionalities.

Caption: A plausible synthetic workflow for 2-Amino-3,6-difluorobenzamidine.

Exemplary Synthetic Protocol

Step 1: Synthesis of 2-Amino-3-fluorobenzonitrile (D)

This intermediate can be synthesized from commercially available starting materials through established methods. One possible route involves the reduction of 2-nitro-3-fluorobenzonitrile.

-

To a stirred solution of 2-nitro-3-fluorobenzonitrile (1.0 eq) in ethanol, add iron powder (5.0 eq) and concentrated hydrochloric acid (0.5 eq).

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-amino-3-fluorobenzonitrile.

Step 2: Synthesis of 2-Amino-3,6-difluorobenzonitrile (E)

This step involves a regioselective electrophilic fluorination.

-

Dissolve 2-amino-3-fluorobenzonitrile (1.0 eq) in a suitable solvent such as acetonitrile.

-

Add an electrophilic fluorinating agent, such as Selectfluor® (1.1 eq), portion-wise at room temperature.

-

Stir the reaction mixture for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford 2-amino-3,6-difluorobenzonitrile.

Step 3: Synthesis of 2-Amino-3,6-difluorobenzamidine (F)

The final step is the conversion of the nitrile to the amidine, commonly achieved via the Pinner reaction.

-

Suspend 2-amino-3,6-difluorobenzonitrile (1.0 eq) in anhydrous ethanol and cool to 0°C.

-

Bubble dry hydrogen chloride gas through the solution until saturation.

-

Allow the reaction mixture to stir at room temperature for 24-48 hours, during which time the Pinner salt (an imidate ester hydrochloride) precipitates.

-

Filter the precipitate, wash with cold diethyl ether, and dry under vacuum.

-

Treat the Pinner salt with a solution of ammonia in ethanol (ammonolysis) at room temperature for 12-24 hours.

-

Concentrate the reaction mixture under reduced pressure and purify the resulting crude product by recrystallization or chromatography to yield 2-amino-3,6-difluorobenzamidine, typically as a hydrochloride salt.

Mechanism of Action and Predicted Binding Interactions

The inhibitory action of 2-amino-3,6-difluorobenzamidine is predicated on its high-affinity binding to the active site of serine proteases. X-ray crystallography studies of various serine proteases complexed with benzamidine-based inhibitors provide a solid foundation for predicting the binding mode.[14][15][16][17]

Predicted Binding Mode:

-

S1 Pocket Occupancy: The difluorophenyl ring of the inhibitor is expected to occupy the S1 specificity pocket of the protease.

-

Key Salt Bridge: The positively charged amidinium group will form a crucial bidentate salt bridge with the carboxylate side chain of the conserved Asp189 residue at the base of the S1 pocket.

-

Hydrogen Bonding: The 2-amino group is positioned to act as a hydrogen bond donor to the backbone carbonyl oxygen of Gly216.

-

Fluorine Interactions: The fluorine atoms at positions 3 and 6 can engage in non-canonical interactions, such as orthogonal multipolar interactions with backbone carbonyls, further stabilizing the complex.

Caption: Predicted binding mode of 2-Amino-3,6-difluorobenzamidine in a trypsin-like serine protease active site.

Structure-Activity Relationship (SAR) Insights

The 2-amino-3,6-difluorobenzamidine scaffold is a versatile platform for further optimization through medicinal chemistry efforts. A systematic exploration of the structure-activity relationship (SAR) is crucial for developing inhibitors with enhanced potency, selectivity, and pharmacokinetic profiles.

Caption: A typical experimental workflow for the in vitro evaluation of enzyme inhibitors. [18]

Protocol 7.1: Enzyme Inhibition Assay (IC50 Determination)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) using a fluorogenic substrate. [19] Materials:

-

Target Serine Protease

-

Fluorogenic Peptide Substrate (e.g., containing AMC, pNA)

-

Assay Buffer (e.g., Tris-HCl or HEPES with appropriate pH and salt concentration)

-

Test Inhibitors and Reference Inhibitor (dissolved in DMSO)

-

96-well or 384-well microplates (black, for fluorescence)

-

Microplate reader with fluorescence capabilities

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compounds (e.g., 10 mM in DMSO). Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO, then dilute further into the assay buffer to the desired final concentrations.

-

Assay Plate Setup: In the microplate, add a small volume (e.g., 2-5 µL) of the diluted compound solutions to the appropriate wells. Include wells for positive control (enzyme + substrate, no inhibitor) and negative control (substrate only, no enzyme).

-

Enzyme Addition: Add a fixed volume of the enzyme solution, diluted in assay buffer, to each well (except for the negative control). Incubate the plate for a predetermined time (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a fixed volume of the fluorogenic substrate solution to all wells.

-

Signal Detection: Immediately begin monitoring the increase in fluorescence over time using a microplate reader. The kinetic read should be long enough to establish a linear reaction rate for the positive control.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.

-

Determine the percent inhibition for each inhibitor concentration relative to the positive control: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control)).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. [18]

-

Protocol 7.2: Enzyme Kinetic Studies for Mechanism of Inhibition (MoA)

These studies are performed to determine whether an inhibitor is competitive, non-competitive, uncompetitive, or mixed-type. [18][20] Procedure:

-

Substrate Km Determination: First, determine the Michaelis-Menten constant (Km) for the substrate in the absence of the inhibitor by measuring the initial reaction velocity at a range of substrate concentrations.

-

Inhibition Assays: Select a fixed concentration of the test inhibitor (typically at or near its IC50 value).

-

Measure the initial reaction velocities at various substrate concentrations in the presence of the fixed inhibitor concentration. Repeat this for at least two different inhibitor concentrations.

-

Data Analysis:

-

Plot the initial velocity versus substrate concentration for each inhibitor concentration (Michaelis-Menten plot).

-

Create a double-reciprocal plot (Lineweaver-Burk plot) by plotting 1/Velocity versus 1/[Substrate].

-

Analyze the changes in the apparent Vmax and Km from the plots to determine the mode of inhibition:

-

Applications and Future Perspectives

The 2-amino-3,6-difluorobenzamidine scaffold is a highly attractive starting point for the development of inhibitors against a range of serine proteases implicated in human disease.

Potential Therapeutic Areas:

-

Thrombosis: Inhibitors of thrombin and Factor Xa are used as anticoagulants.

-

Inflammation: Targeting proteases like neutrophil elastase could be beneficial in inflammatory lung diseases such as COPD. [3]* Oncology: Inhibitors of proteases involved in tumor progression and metastasis, such as urokinase-type plasminogen activator (uPA), are being investigated as anti-cancer agents. [1][3]* Infectious Diseases: Some viruses and bacteria rely on host or their own serine proteases for replication and pathogenesis, presenting opportunities for antimicrobial development. [2][21] The strategic design of the 2-amino-3,6-difluorobenzamidine scaffold, combining a proven recognition element with features that enhance binding and pharmacokinetic properties, positions it as a privileged structure in the field of serine protease inhibitor design. Future work will likely focus on elaborating this core to achieve superior selectivity for individual protease targets, thereby minimizing off-target effects and improving the therapeutic window. The continued application of structure-based drug design, guided by high-resolution crystal structures and sophisticated computational modeling, will undoubtedly unlock the full potential of this promising scaffold.

References

- Mares-Guia, M., & Shaw, E. (1965). Studies on the mechanism of crystalline trypsin. Journal of Biological Chemistry, 240(4), 1579-1585.

- ImmunoChemistry Technologies. (n.d.). Serine Protease Assays.

- Gupta, S. P., Handa, A., & Shewade, D. G. (1987). A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies. Arzneimittelforschung, 37(1), 47-50.

- Reaction Biology. (n.d.). Protease Assays.

- Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-1937.

- Abcam. (n.d.). Serine Protease Assay Kit (FAM-Phe-DAP) (ab270782).

- Klebe, G., Abraham, U., & Mietzner, T. (1999). Three-dimensional quantitative structure-activity relationship analyses using comparative molecular field analysis and comparative molecular similarity indices analysis to elucidate selectivity differences of inhibitors binding to trypsin, thrombin, and factor Xa. Journal of Medicinal Chemistry, 42(3), 458-477.

- Biocompare. (n.d.). Protease Assay Kits.

- Gál, P., Dobó, J., & Závodszky, P. (2005). Purification, crystallization and preliminary X-ray analysis of human mannose-binding lectin-associated serine protease-1 (MASP-1) catalytic region.

- Hilgenfeld, R., et al. (2021). Structure-Activity Relationships of Benzamides and Isoindolines Designed as SARS-CoV Protease Inhibitors Effective against SARS-CoV-2. ChemMedChem, 16(2), 340-354.

- Life Chemicals. (2025). Serine Protease Screening Libraries.

- Smalås, A. O., Hordvik, A., Hansen, L. K., Hough, E., & Jynge, K. (1990). Crystallization and preliminary X-ray crystallographic studies of benzamidine-inhibited trypsin from the North Atlantic salmon (Salmo salar). Journal of Molecular Biology, 214(2), 355-358.

- Meyer, E. F., Jr., et al. (1992). The 2.2 Å resolution x-ray crystal structure of the complex of trypsin inhibited by 4-chloro-3-ethoxy-7-guanidinoisocoumarin: a proposed model of the thrombin-inhibitor complex. Journal of the American Chemical Society, 114(25), 9874-9882.

- Laali, K. K., & Gettwert, V. J. (2000). On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation. Journal of Chemical Research, Synopses, (5), 264-265.

- ResearchGate. (n.d.). (a) Chemical structure and X-ray structure of the active site of serine protease (PDB: 1HXE).

- Li, Y., et al. (2024). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications.

- El-Gohary, N. S., & Shaaban, M. R. (2025). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 30(20), 5021.

- Kaul, M., et al. (2022). Evaluation of 2,6-difluoro-3-(oxazol-2-ylmethoxy)benzamide chemotypes as Gram-negative FtsZ inhibitors. The Journal of Antibiotics, 75(7), 385-395.

- Wiatrak, B., et al. (2021). Serine Protease Inhibitors—New Molecules for Modification of Polymeric Biomaterials.

- Gómez-Puyou, A., & de Gómez-Puyou, M. T. (1982). Active-site studies of enzymes by X-ray diffraction methods. Boletín de estudios médicos y biológicos, 32(1-4), 1-17.

- Le-Graverand, M.-H., et al. (2022). Structural Variations in the Central Heterocyclic Scaffold of Tripartite 2,6-Difluorobenzamides: Influence on Their Antibacterial Activity against MDR Staphylococcus aureus. Pharmaceuticals, 15(10), 1228.

- WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.

- Fluorochem. (n.d.). 2-AMINO-3,6-DIFLUOROBENZAMIDINE 2HCL.

- MDPI. (2022). Structural Variations in the Central Heterocyclic Scaffold of Tripartite 2,6-Difluorobenzamides: Influence on Their Antibacterial Activity against MDR Staphylococcus aureus.

- Soloshonok, V. A., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Pharmaceuticals, 15(8), 999.

- Semantic Scholar. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine.

- Drug Design, Development and Therapy. (2021).

- Nakazato, A., et al. (2000). Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as potent, selective, and orally active group II metabotropic glutamate receptor agonists. Journal of Medicinal Chemistry, 43(25), 4893-4909.

- ForteBio. (n.d.). Commitment to covalency: kinetics of irreversible inhibitors with a regenerable streptavidin sensor on the Pioneer FE system.

- Wikipedia. (n.d.). Serine protease.

- de Souza, A. C. A., et al. (2025). Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development. International Journal of Molecular Sciences, 26(14), 7432.

- Di Cera, E. (2009). Serine Proteases. IUBMB Life, 61(5), 510–515.

- SlidePlayer. (2025). Enzymes Kinetic.

- MedCrave online. (2015).

- Taylor & Francis Online. (n.d.). Serine proteases – Knowledge and References.

- BenchChem. (n.d.).

- Semantic Scholar. (2023). Kinetic Barrier to Enzyme Inhibition Is Manipulated by Dynamical Local Interactions in E. coli DHFR.

- O'Neill, R., et al. (2008). Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. Analytical Biochemistry, 376(2), 225–234.

- Okada, Y., et al. (1987). Synthetic peptide inhibitors of complement serine proteases--II. Effects on hemolytic activity and production of C3a and C4a. Chemical & Pharmaceutical Bulletin, 35(10), 4239-4246.

Sources

- 1. dovepress.com [dovepress.com]

- 2. Serine protease - Wikipedia [en.wikipedia.org]

- 3. Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development [mdpi.com]

- 4. Serine Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications | MDPI [mdpi.com]

- 7. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]